

# Navigating IMGC936 Administration in Preclinical Research: A Technical Support Guide

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Compound of Interest		
Compound Name:	CI-936	
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This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of IMGC936 in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation, with a focus on providing practical solutions and detailed experimental insights.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for IMGC936?

IMGC936 is an antibody-drug conjugate (ADC) that targets ADAM9, a cell surface protein overexpressed in various solid tumors.[1][2][3] The ADC consists of a humanized anti-ADAM9 antibody, site-specifically conjugated to the maytansinoid payload DM21-C via a stable tripeptide linker.[4][5] The antibody component is engineered with a YTE mutation to extend its plasma half-life.[4][5] Upon binding to ADAM9 on tumor cells, IMGC936 is internalized.[6] Inside the cell, the linker is cleaved, releasing the DM21-C payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.[6]

Q2: What are the key characteristics of the IMGC936 antibody-drug conjugate?



Component	Description	
Target	ADAM9 (A Disintegrin and Metalloproteinase Domain 9)[1][2]	
Antibody	Humanized IgG1 with YTE mutation for extended half-life[4][5]	
Payload	DM21-C (a maytansinoid microtubule-disrupting agent)[4][5]	
Linker	Stable tripeptide cleavable linker[4][5]	
Drug-to-Antibody Ratio (DAR)	Approximately 2.0[4][5]	

Q3: What is a recommended starting dose for IMGC936 in mouse xenograft models?

Based on preclinical studies, a single intravenous (IV) dose of 8.6 mg/kg has been shown to be well-tolerated and effective in patient-derived xenograft (PDX) models of various cancers, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), gastric cancer, and pancreatic cancer.[7] This dosage resulted in anti-tumor activity in 24 out of 35 models tested, with complete tumor regressions observed in six of these models.[7]

Q4: Has IMGC936 been evaluated in repeat-dose animal studies?

Yes, a repeat-dose toxicology study was conducted in cynomolgus monkeys. In this study, IMGC936 was administered intravenously every two weeks for a total of three doses (Q2Wx3) at dose levels of 3, 10, and 22.5 mg/kg. The observed toxicities were consistent with the maytansinoid payload and were found to be reversible.

# **Troubleshooting Guide**

Problem: Sub-optimal anti-tumor efficacy is observed in our mouse model.

Possible Causes & Solutions:

 Low ADAM9 Expression: The expression level of ADAM9 on the tumor cells can significantly impact efficacy.

### Troubleshooting & Optimization





- Recommendation: Before initiating in vivo studies, characterize ADAM9 expression levels
  in your tumor model using immunohistochemistry (IHC) or flow cytometry. Preclinical
  studies have shown that IMGC936 is effective in models with moderate to high ADAM9
  expression (H-scores ranging from 65 to 224).[7]
- Insufficient Drug Exposure: The dosing regimen may not be providing adequate exposure of the tumor to IMGC936.
  - Recommendation: Consider a dose-escalation study in a small cohort of animals to
    determine the optimal dose for your specific tumor model. While a single 8.6 mg/kg dose
    has proven effective in several models, your model might require a different dose level.[7]
    Alternatively, a repeat-dosing schedule, guided by the cynomolgus monkey study (e.g.,
    weekly or bi-weekly administration), could be explored to increase total exposure.
- Tumor Model Resistance: The tumor model itself may possess intrinsic or acquired resistance mechanisms to maytansinoid payloads.
  - Recommendation: If possible, evaluate the expression of drug efflux pumps (e.g., P-glycoprotein) in your tumor model.

Problem: Significant toxicity (e.g., weight loss, signs of distress) is observed in treated animals.

#### Possible Causes & Solutions:

- Dose is too high for the specific animal strain or tumor model: Sensitivity to ADCs can vary between different mouse strains.
  - Recommendation: Reduce the dose. If you are using a repeat-dosing schedule, consider decreasing the dose of each administration or increasing the interval between doses. A maximum tolerated dose (MTD) study should be performed to identify the highest dose that does not cause unacceptable toxicity.
- "On-target, off-tumor" toxicity: While ADAM9 expression is limited in normal tissues, some level of expression might exist, leading to toxicity.
  - Recommendation: In toxicology studies, ensure comprehensive histopathological analysis
    of major organs to identify any potential off-tumor toxicity. The toxicology study in



cynomolgus monkeys indicated that the observed toxicities were related to the DM payload platform.

## **Experimental Protocols**

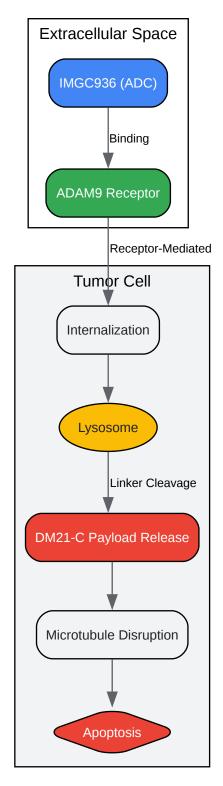
In Vivo Xenograft Efficacy Study Protocol (Example)

- Animal Model: Female athymic nude mice, 6-8 weeks old.
- Tumor Implantation: Subcutaneously implant 5 x 10 $^6$  to 1 x 10 $^7$  viable tumor cells (e.g., NCI-H1975 for NSCLC) in the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth twice weekly using caliper measurements.
   Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Randomization: When tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize mice into treatment and control groups (n=6-8 animals per group).
- Dosing:
  - Treatment Group: Administer a single intravenous (IV) injection of IMGC936 at 8.6 mg/kg.
  - Control Group: Administer a corresponding volume of vehicle control (e.g., phosphate-buffered saline).
- Efficacy Assessment: Continue to measure tumor volume twice weekly for the duration of the study.
- Toxicity Monitoring: Monitor animal body weight twice weekly and observe for any clinical signs of toxicity.
- Endpoint: The study may be terminated when tumors in the control group reach a
  predetermined size, or as defined by the institutional animal care and use committee
  (IACUC) protocol.

### **Visualizations**



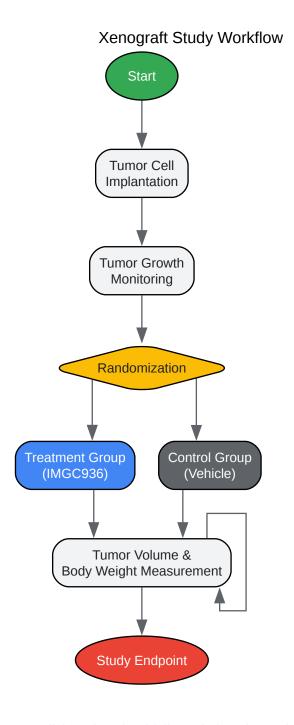
#### **IMGC936 Mechanism of Action**



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Caption: Mechanism of action of IMGC936 from binding to apoptosis.





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Caption: Typical workflow for an in vivo xenograft study.

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